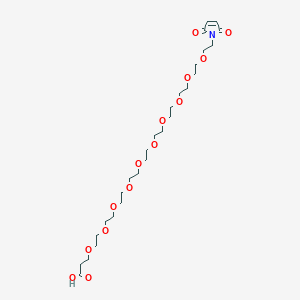
Mal-PEG10-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide Mal-PEG10 est un composé appartenant à la classe des polyéthylèneglycols (PEG). Il s’agit d’un lieur PEG non clivable à 10 unités utilisé dans la synthèse des conjugués anticorps-médicaments (ADC) et des chimères de ciblage de la protéolyse (PROTAC). Le composé est connu pour sa capacité à augmenter la solubilité dans les milieux aqueux et à faciliter la liaison des biomolécules par des liaisons covalentes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’acide Mal-PEG10 est synthétisé par une série de réactions chimiques impliquant la fixation d’un groupe maléimide et d’un groupe acide carboxylique terminal à une chaîne PEG linéaire. La synthèse implique généralement l’utilisation d’activateurs tels que l’EDC (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) ou le DCC (dicyclohexylcarbodiimide) pour former des liaisons amides stables .
Méthodes de production industrielle
La production industrielle de l’acide Mal-PEG10 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir une grande pureté et une grande constance. Le composé est généralement stocké à basse température pour maintenir sa stabilité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide Mal-PEG10 subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe maléimide réagit avec les groupes thiols pour former des liaisons covalentes.
Formation de liaisons amides : L’acide carboxylique terminal réagit avec les groupes amines primaires en présence d’activateurs pour former des liaisons amides stables.
Réactifs et conditions courants
EDC ou DCC : Utilisé comme activateurs pour la formation de liaisons amides.
Composés contenant des thiols : Réagissent avec le groupe maléimide pour former des liaisons covalentes.
Principaux produits
Les principaux produits formés par ces réactions sont des biomolécules conjuguées, telles que les conjugués anticorps-médicaments et les PROTAC, qui sont utilisés dans diverses applications scientifiques et médicales.
Applications de la recherche scientifique
L’acide Mal-PEG10 a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme lieur dans la synthèse de molécules complexes.
Biologie : Facilite la liaison des biomolécules pour diverses études biologiques.
Médecine : Essentiel dans le développement de conjugués anticorps-médicaments et de PROTAC pour la thérapie ciblée.
Industrie : Utilisé dans la production de bioconjugués et d’autres composés spécialisés .
Applications De Recherche Scientifique
Mal-PEG10-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the connection of biomolecules for various biological studies.
Medicine: Integral in the development of antibody-drug conjugates and PROTACs for targeted therapy.
Industry: Used in the production of bioconjugates and other specialized compounds .
Mécanisme D'action
L’acide Mal-PEG10 exerce ses effets par la formation de liaisons covalentes avec des biomolécules. Le groupe maléimide réagit avec les groupes thiols, tandis que l’acide carboxylique terminal forme des liaisons amides stables avec les groupes amines primaires. Ces réactions facilitent la liaison des biomolécules, permettant la synthèse de conjugués complexes tels que les conjugués anticorps-médicaments et les PROTAC .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide Mal-amido-PEG10 : Un autre lieur à base de PEG utilisé dans les PROTAC, similaire en structure et en fonction à l’acide Mal-PEG10.
Acide Mal-PEG8 : Un lieur PEG plus court ayant des applications similaires, mais des propriétés de solubilité et de réactivité différentes.
Unicité
L’acide Mal-PEG10 est unique en raison de sa chaîne PEG à 10 unités, qui confère une plus grande solubilité et flexibilité dans les milieux aqueux par rapport aux lieurs PEG plus courts. Cela le rend particulièrement utile dans la synthèse de bioconjugués complexes et d’agents thérapeutiques ciblés .
Propriétés
Formule moléculaire |
C27H47NO14 |
|---|---|
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H47NO14/c29-25-1-2-26(30)28(25)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-27(31)32/h1-2H,3-24H2,(H,31,32) |
Clé InChI |
XOFSIEJECJOCJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11931192.png)
![2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester](/img/structure/B11931198.png)
![(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11931203.png)
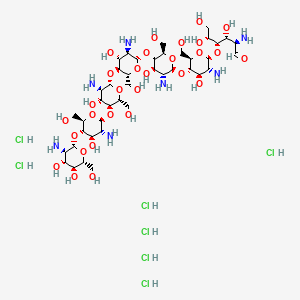
![(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B11931220.png)
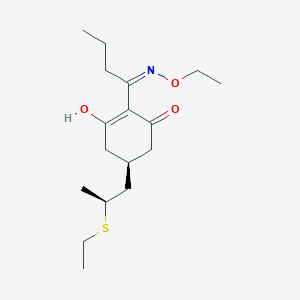
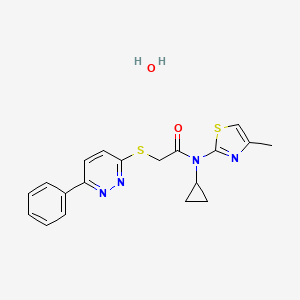

![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)

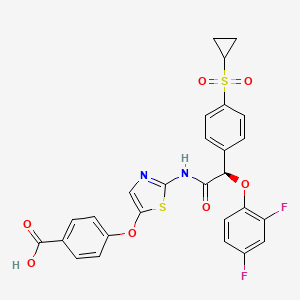
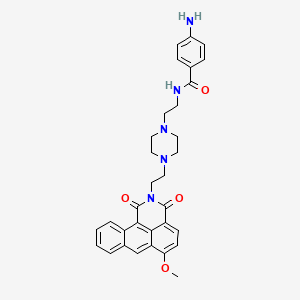
![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)

